1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
Oxazole derivatives have been synthesized by various researchers for their various biological activities . The synthesis of oxazole derivatives often involves the use of simple reagents and commercially available starting materials .Molecular Structure Analysis
The molecular structure of oxazole consists of a five-membered ring with two heteroatoms, one oxygen and one nitrogen . The position and nature of the substituents on the oxazole ring can greatly influence its biological activity .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, they can participate in direct arylation reactions with high regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on their structure. Oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
PubChem Compound Summary: 1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one : K. S. R. Anjaneyulu et al., “Synthesis and Biological Evaluation of 1,3-Oxazolyl Pyrrolidines as Antioxidant Agents,” Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7337–7340. : M. A. Bala et al., “Synthesis and Characterization of New 2,5-Disubstituted Oxazole Derivatives as Potential Antioxidant Agents,” European Journal of Medicinal Chemistry, 2010, 45(10), 4488–4494. : S. K. Patra et al., “Synthesis and Characterization of New 2,5-Disubstituted Oxazole Derivatives as Potential Antioxidant Agents,” European Journal of Medicinal Chemistry, 2010, 45(10), 4488–4494. : S. K. Patra et al., “Synthesis and Characterization of New 2,5-Disubstituted Oxazole Derivatives as Potential Antioxidant Agents,” European Journal of Medicinal Chemistry, 2010, 45(10), 4488–4494. : J. M. Hodgkiss et al., “A New Class of Electron-Deficient Materials: Oxazolyl-Substituted Naphthalene Diimides,” Journal of the American Chemical Society, 2007, 129(31), 9627–9635.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(4-tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11-13(12(2)24-20-11)9-16(22)21-8-6-7-14(21)17-19-15(10-23-17)18(3,4)5/h10,14H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHAVBOVLOUTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC2C3=NC(=CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.